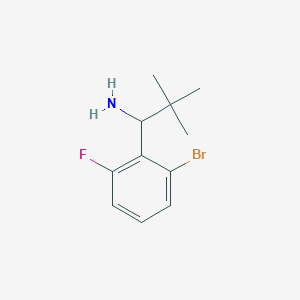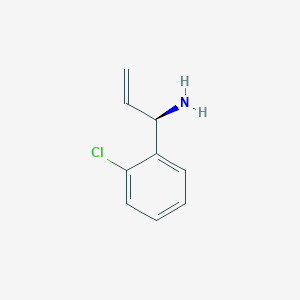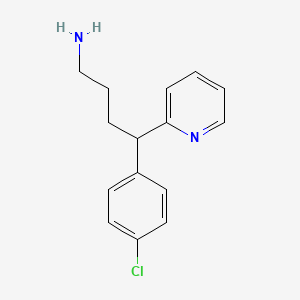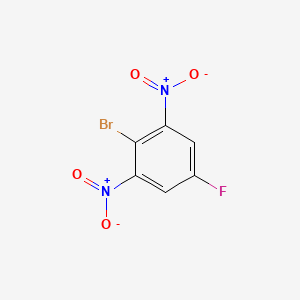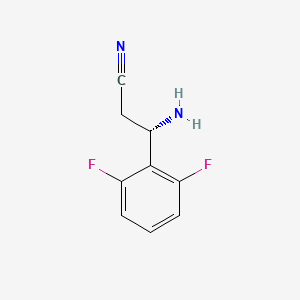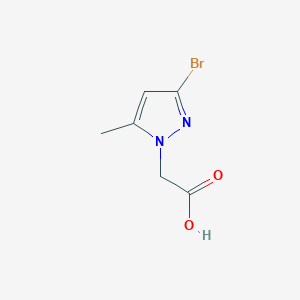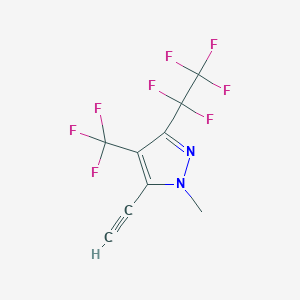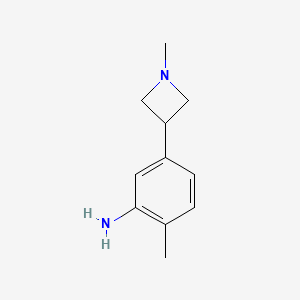
1-(9Z,12Z-octadecadienoyl)-glycero-3-phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(9Z,12Z-octadecadienoyl)-glycero-3-phosphate is a compound that belongs to the class of glycerophospholipids. These compounds are essential components of cell membranes and play a crucial role in various biological processes. The structure of this compound includes a glycerol backbone esterified with a fatty acid chain and a phosphate group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(9Z,12Z-octadecadienoyl)-glycero-3-phosphate typically involves the esterification of glycerol with 9Z,12Z-octadecadienoic acid (linoleic acid) followed by phosphorylation. The reaction conditions often require the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The phosphorylation step can be achieved using reagents like phosphorus oxychloride or phosphoric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and phosphorylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(9Z,12Z-octadecadienoyl)-glycero-3-phosphate can undergo various chemical reactions, including:
Oxidation: The double bonds in the fatty acid chain can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The phosphate group can participate in substitution reactions to form different phospholipid derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or osmium tetroxide can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Phosphorylation reagents like phosphorus oxychloride or phosphoric acid are used under controlled conditions.
Major Products Formed
Oxidation: Epoxides, hydroxylated fatty acids.
Reduction: Saturated glycerophospholipids.
Substitution: Various phospholipid derivatives with different head groups.
Applications De Recherche Scientifique
1-(9Z,12Z-octadecadienoyl)-glycero-3-phosphate has numerous applications in scientific research:
Chemistry: Used as a model compound to study lipid chemistry and membrane dynamics.
Biology: Investigated for its role in cell signaling and membrane structure.
Medicine: Explored for its potential in drug delivery systems and as a biomarker for certain diseases.
Industry: Utilized in the formulation of cosmetics and nutraceuticals due to its beneficial properties for skin health.
Mécanisme D'action
The mechanism of action of 1-(9Z,12Z-octadecadienoyl)-glycero-3-phosphate involves its incorporation into cell membranes, where it influences membrane fluidity and signaling pathways. The compound can interact with various molecular targets, including enzymes and receptors, modulating their activity and affecting cellular processes such as inflammation and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(9Z,12Z-octadecadienoyl)-2-octadecanoyl-sn-glycerol: A similar compound with a different fatty acid chain at the second position.
1-(9Z,12Z-octadecadienoyl)-2-hexadecanoyl-sn-glycero-3-phosphocholine: Another glycerophospholipid with a different head group.
Uniqueness
1-(9Z,12Z-octadecadienoyl)-glycero-3-phosphate is unique due to its specific fatty acid composition and phosphate group, which confer distinct biophysical properties and biological activities. Its ability to modulate membrane dynamics and participate in signaling pathways sets it apart from other similar compounds.
Propriétés
Formule moléculaire |
C21H39O7P |
|---|---|
Poids moléculaire |
434.5 g/mol |
Nom IUPAC |
[(2R)-2-hydroxy-3-phosphonooxypropyl] (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C21H39O7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(23)27-18-20(22)19-28-29(24,25)26/h6-7,9-10,20,22H,2-5,8,11-19H2,1H3,(H2,24,25,26)/b7-6-,10-9-/t20-/m1/s1 |
Clé InChI |
ZQTAMPRZFOOEEP-KKFOGOCZSA-N |
SMILES isomérique |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)O)O |
SMILES canonique |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(COP(=O)(O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N1,N1-dimethylbicyclo[1.1.1]pentane-1,3-diamine](/img/structure/B13040213.png)



